![molecular formula C5H3ClFNO2S B584949 5-Fluoropyridine-3-sulfonyl chloride CAS No. 1060802-49-4](/img/structure/B584949.png)
5-Fluoropyridine-3-sulfonyl chloride
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Overview
Description
5-Fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 5-position and a sulfonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridine-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-3-bromopyridine.
Grignard Reaction: The 5-fluoro-3-bromopyridine is treated with isopropyl magnesium bromide to form 5-fluoro-3-pyridine magnesium bromide.
Sulfur Dioxide Introduction: Sulfur dioxide gas is introduced to the reaction mixture.
Sulfonyl Chloride Formation: The final step involves treating the intermediate with sulfonyl chloride to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient reactors, precise control of reaction conditions, and effective purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with amines forms sulfonamide derivatives.
- Reaction with alcohols forms sulfonate ester derivatives.
- Reaction with thiols forms sulfonothioate derivatives.
Scientific Research Applications
5-Fluoropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the sulfonyl chloride group is replaced by other functional groups. The fluorine atom on the pyridine ring also influences the compound’s reactivity by withdrawing electron density from the ring, making it less nucleophilic and more stable under certain conditions .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropyridine-2-sulfonyl chloride
- 5-Fluoropyridine-4-sulfonyl chloride
- 3-Fluoropyridine-2-sulfonyl chloride
Uniqueness
5-Fluoropyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to other fluoropyridine sulfonyl chlorides, the 3-position substitution provides distinct electronic and steric properties, making it suitable for specific synthetic applications .
Biological Activity
5-Fluoropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (C5H3ClFNO2S) features a pyridine ring substituted with a fluorine atom and a sulfonyl chloride group. The presence of these functional groups contributes to its reactivity and biological activity. The sulfonyl chloride moiety is particularly notable for its ability to form covalent bonds with nucleophilic sites in proteins, which can lead to various biological effects .
The biological activity of this compound primarily stems from its reactivity as a sulfonyl chloride. This compound can interact with nucleophilic amino acids in proteins, leading to the inhibition of specific enzymes or pathways. For instance, sulfonyl chlorides are known to inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes, which can be pivotal in treating conditions like peptic ulcers or certain cancers .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In studies involving L1210 mouse leukemia cells, this compound demonstrated significant inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .
Case Studies and Research Findings
- Anticancer Activity : A series of experiments were conducted where this compound was tested against L1210 cells. The results indicated potent inhibition of cell growth, supporting its potential as an anticancer agent .
- Mechanistic Studies : Investigations into the mechanism revealed that the compound's activity could be attributed to its ability to form covalent bonds with target proteins, altering their function and leading to apoptosis in cancer cells .
- Comparative Studies : When compared to similar compounds, such as other pyridine derivatives, this compound exhibited enhanced potency against certain bacterial strains and cancer cell lines, highlighting its unique position in drug development .
Data Table: Summary of Biological Activities
Activity Type | Target | IC50 Value | Notes |
---|---|---|---|
Antimicrobial | Various bacteria | Not specified | Effective against multiple strains |
Anticancer | L1210 mouse leukemia | Nanomolar range | Significant inhibition of cell proliferation |
Enzyme Inhibition | Carbonic anhydrases | Not specified | Potential use in treating peptic ulcers |
Properties
IUPAC Name |
5-fluoropyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAMEVYXVKKALC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-49-4 |
Source
|
Record name | 5-fluoropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.